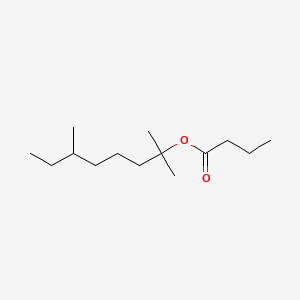
1,1,5-Trimethylheptyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,5-Trimethylheptyl butyrate is an organic compound with the molecular formula C14H28O2. It is a butyrate ester, which means it is derived from butyric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,5-Trimethylheptyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of 1,1,5-trimethylheptanol with butyric acid in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,5-Trimethylheptyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
1,1,5-Trimethylheptyl butyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and prodrugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1,1,5-trimethylheptyl butyrate involves its interaction with specific molecular targets and pathways. For example, butyrate esters are known to act as histone deacetylase inhibitors (HDACi), which can modulate gene expression by altering chromatin structure. This epigenetic regulation can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
1,1,5-Trimethylheptyl acetate: Similar structure but with an acetate ester group.
1,1,5-Trimethylheptyl propionate: Similar structure but with a propionate ester group.
1,1,5-Trimethylheptyl valerate: Similar structure but with a valerate ester group.
Uniqueness: 1,1,5-Trimethylheptyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its applications in various fields, particularly in scientific research and industry, highlight its versatility and potential .
Propriétés
Numéro CAS |
96846-75-2 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
2,6-dimethyloctan-2-yl butanoate |
InChI |
InChI=1S/C14H28O2/c1-6-9-13(15)16-14(4,5)11-8-10-12(3)7-2/h12H,6-11H2,1-5H3 |
Clé InChI |
XXNUYFMLMIVIND-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)(C)CCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


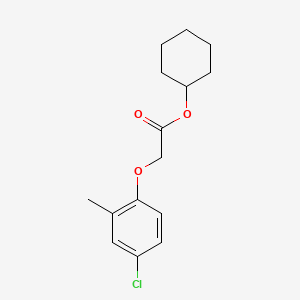
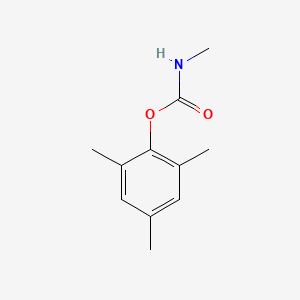

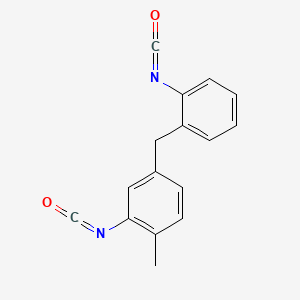
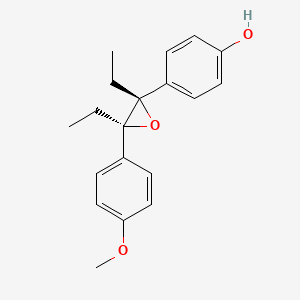
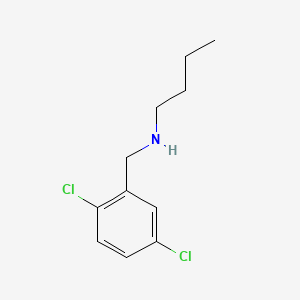
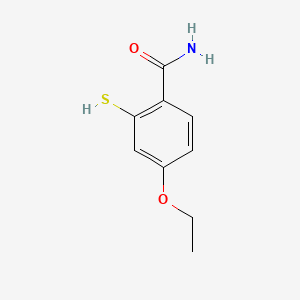
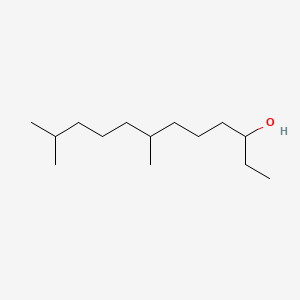

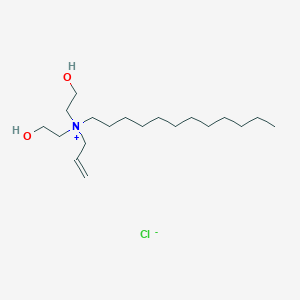
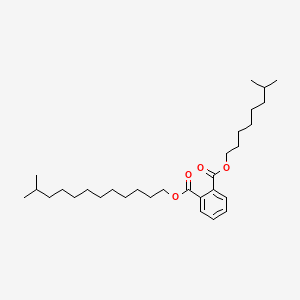
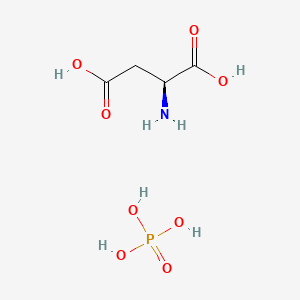
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)

